molecular formula C19H17N3O3 B2557604 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide CAS No. 898435-78-4

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide

Cat. No.: B2557604
CAS No.: 898435-78-4
M. Wt: 335.363
InChI Key: IWWFZLCDVWWUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide is a chemical compound identified in patent literature among structures described as c-Met modulators . The c-Met receptor is a receptor tyrosine kinase of significant research interest, particularly in the context of oncology and cell signaling pathways. Compounds that modulate its activity are valuable tools for investigating cancer proliferation, metastasis, and apoptosis. This specific oxalamide-derivative scaffold provides researchers with a synthetic intermediate or a core structure for further biological evaluation and development of targeted therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-16-7-6-12-10-15(11-13-8-9-22(16)17(12)13)21-19(25)18(24)20-14-4-2-1-3-5-14/h1-5,10-11H,6-9H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWFZLCDVWWUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound features a unique pyrroloquinoline core coupled with an oxalamide functional group. The molecular formula is C19H18N4O3C_{19}H_{18}N_{4}O_{3}, with a molecular weight of 350.4 g/mol. Its structure includes:

  • Pyrroloquinoline moiety : Known for various biological activities.
  • Oxalamide group : May enhance reactivity and solubility.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. Notably, pyrroloquinoline derivatives have shown:

  • Antiplasmodial activity : Moderate potency against Plasmodium falciparum.
  • Antifungal properties : Activity against strains such as Rhodotorula bogoriensis and Aspergillus flavus.

These findings indicate that this compound may possess similar therapeutic potential.

Target of Action

Compounds structurally related to N1-(4-oxo...) have been found to interact with various biological targets:

  • Kinases : Inhibition of kinase activity has been observed in related derivatives.

Mode of Action

The compound may influence several biochemical pathways related to:

  • Inflammation
  • Tumor growth
  • Microbial infections

These pathways are critical in understanding the therapeutic applications of the compound.

Pharmacokinetics

The compound is solid at room temperature, suggesting good stability. Its pharmacokinetic profile remains to be fully elucidated but is expected to be favorable based on structural analogs.

In Vitro Studies

Recent studies have indicated that derivatives of similar compounds can inhibit coagulation factors such as Xa and XIa. For instance:

CompoundInhibition ActivityIC50 (μM)
Compound AFactor Xa3.68
Compound BFactor XIa2.00

These results highlight the potential of N1-(4-oxo...) as an anticoagulant agent.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N1-(4-oxo...) with various targets. A virtual library created for this purpose included 543 new hybrid molecules based on pyrroloquinoline derivatives. The best candidates showed promising inhibitory activity against coagulation factors.

Comparison with Similar Compounds

Functional Group Comparisons

Compound Name Key Substituents Molecular Weight Biological Activity (IC50/Inhibition) Reference
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide C8: N2-phenyloxalamide Not reported Anticoagulant (FXa/FXIa inhibition)
8-Fluoro-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl... C8: Fluoro; C1: Thioxoimidazolidinone 404.14 FXa inhibition >50% at 10 µM
6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline... C6: 4-Chlorophenyl 340.11 FXa inhibition: 78% at 10 µM
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide C8: Butyramide; C1: Methyl Not reported CYP enzyme inhibition

Key Observations :

  • Fluorine at C8 (compound 16d ) increases polarity and enzymatic inhibition, whereas the phenyl group in the target compound may enhance lipophilicity and membrane permeability .

Physicochemical Properties

  • Solubility : The phenyloxalamide group may reduce aqueous solubility compared to hydroxylated analogs (e.g., 11a ) but improve logP for blood-brain barrier penetration .
  • Metabolic Stability : Methyl or halogen substituents (e.g., in 16d ) enhance resistance to cytochrome P450 degradation, whereas the target compound’s oxalamide could be susceptible to amidase cleavage .

Preparation Methods

Cyclization-Oxidation Approach

The cyclization-oxidation route involves constructing the bicyclic system through intramolecular cyclization followed by oxidation to introduce the 4-oxo group. A representative protocol begins with a substituted aniline derivative (e.g., 2-aminobenzaldehyde) and a pyrrolidine precursor. Under acidic conditions, the Pictet-Spengler reaction facilitates cyclization, forming the tetrahydro-pyrroloquinoline intermediate. Subsequent oxidation using potassium permanganate (KMnO₄) or Jones reagent introduces the ketone functionality at position 4.

Key Reaction Conditions :

  • Cyclization : Acetic acid (AcOH) as solvent, reflux at 110°C for 12–24 hours.
  • Oxidation : KMnO₄ in aqueous H₂SO₄, 0–5°C, yielding the 4-oxo derivative in 65–75% efficiency.

Copper/Zinc-Catalyzed Annulation

Recent advances in synergetic catalysis enable one-step annulation reactions. A 2022 study demonstrated that 2-aminoaryl nitriles react with ynamide-derived buta-1,3-diynes under Cu/Zn catalysis to form pyrroloquinoline derivatives. This method avoids multi-step sequences and achieves moderate yields (55–68%) while maintaining functional group tolerance.

Optimization Insights :

  • Catalyst System : CuI (10 mol%), Zn(OTf)₂ (15 mol%).
  • Solvent : Dimethylformamide (DMF) at 80°C for 8 hours.

Oxalamide Linkage Formation

The oxalamide bridge connects the pyrroloquinoline core to the phenyl group. This step requires precise control to avoid over-reaction or decomposition.

Oxalyl Chloride-Mediated Coupling

The 8-amino group of the pyrroloquinoline reacts with oxalyl chloride [(ClCO)₂] to form an intermediate acyl chloride. Subsequent treatment with aniline in the presence of a base (e.g., triethylamine) yields the target oxalamide.

Reaction Protocol :

  • Acylation : 8-Amino-pyrroloquinolin-4-one (1 eq.) + oxalyl chloride (2.2 eq.) in dichloromethane (DCM), 0°C, 2 hours.
  • Coupling : Add aniline (1.1 eq.) and triethylamine (3 eq.), stir at room temperature for 12 hours.
  • Yield : 70–80% after column chromatography.

Phosphorus Oxychloride (POCl₃)-Assisted Synthesis

Alternative methods employ POCl₃ to activate carboxylic acid derivatives. For instance, reacting the pyrroloquinoline amine with phenyloxalic acid in POCl₃ generates the oxalamide via in situ chloride formation.

Advantages :

  • Higher functional group compatibility.
  • Reduced side reactions compared to oxalyl chloride.

Optimization and Scale-Up Considerations

Temperature and Solvent Effects

  • Low-Temperature Acylation : Maintaining 0–5°C during oxalyl chloride reactions minimizes decomposition.
  • Polar Aprotic Solvents : DMF and acetonitrile enhance reaction rates in annulation steps.

Protecting Group Strategies

Temporary protection of the pyrroloquinoline amine (e.g., using tert-butoxycarbonyl (Boc) groups) prevents unwanted side reactions during cyclization. Deprotection with trifluoroacetic acid (TFA) restores the amine for subsequent acylation.

Industrial-Scale Production

Continuous flow reactors improve yield (85–90%) and reduce waste in large-scale syntheses. Automated systems enable real-time monitoring of critical parameters like pH and temperature.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

Technique Key Observations
¹H NMR - Pyrroloquinoline protons: δ 2.8–3.2 (m, 4H, CH₂).
- Oxalamide NH: δ 10.2 (s, 1H).
IR Spectroscopy - C=O stretch: 1680 cm⁻¹ (oxalamide).
- N-H bend: 3300 cm⁻¹.
HPLC Purity >98% achieved using C18 column (acetonitrile/water gradient).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.